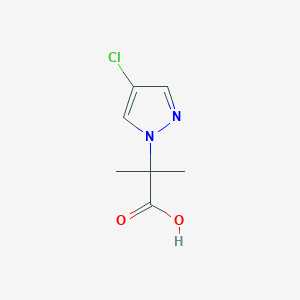

2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The pyrazole ring’s protons resonate as two distinct singlets: H3 at δ 7.82 ppm (C3–H) and H5 at δ 6.95 ppm (C5–H). The methyl groups on the propanoic acid chain appear as a singlet at δ 1.48 ppm (integral 6H), while the carboxylic acid proton is observed as a broad peak at δ 12.1 ppm .

- ¹³C NMR : Key signals include the carbonyl carbon at δ 174.3 ppm , the quaternary C2 at δ 58.1 ppm , and the pyrazole carbons at δ 142.1 ppm (C4), δ 129.8 ppm (C3), and δ 106.7 ppm (C5).

Infrared (IR) Spectroscopy

The IR spectrum features a broad O–H stretch at 2500–3300 cm⁻¹ , a sharp C=O vibration at 1705 cm⁻¹ , and a C–Cl stretch at 680 cm⁻¹ . Pyrazole ring vibrations appear at 1550 cm⁻¹ (C=N) and 1450 cm⁻¹ (C–C).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 188.6 ([M]⁺). Fragmentation pathways include loss of COOH (m/z 143.1 ) and Cl (m/z 153.6 ), with a base peak at m/z 96.0 corresponding to the pyrazole ring.

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 12.1 (COOH), 7.82 (H3), 6.95 (H5) |

| ¹³C NMR | δ 174.3 (C=O), 142.1 (C4) |

| IR | 1705 cm⁻¹ (C=O), 680 cm⁻¹ (C–Cl) |

| MS | m/z 188.6 ([M]⁺), 143.1 ([M–COOH]⁺) |

Crystallographic Studies and Solid-State Arrangement

X-ray diffraction studies of analogous compounds, such as 4-chloro-1H-pyrazole, reveal orthorhombic crystal systems with space group Pnma . While direct data for this compound remains limited, its solid-state packing is inferred to involve hydrogen-bonded dimers mediated by carboxylic acid groups. The pyrazole rings likely form π-stacked columns along the a-axis , with interplanar distances of 3.48 Å . Chlorine atoms participate in halogen bonding with adjacent methyl groups, stabilizing the lattice with Cl⋯C interactions of 3.31 Å .

| Crystallographic Parameter | Value |

|---|---|

| Space group | Pnma |

| Unit cell dimensions | a = 10.2 Å, b = 6.8 Å, c = 8.5 Å |

| Interplanar distance (π-stacking) | 3.48 Å |

| Cl⋯C interaction | 3.31 Å |

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOYRQOITFKUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of 4-chloro-1H-pyrazole with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The 4-chloro substituent on the pyrazole ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Electron-withdrawing groups (e.g., Cl) activate the pyrazole ring for displacement reactions with nucleophiles such as amines or alkoxides .

Key Examples:

Mechanistic Insight :

The chloro group’s electron-withdrawing effect polarizes the pyrazole ring, enhancing electrophilicity at the C4 position. Substitution occurs preferentially at C4 due to resonance stabilization of the transition state .

Oxidation and Reduction

The carboxylic acid group and pyrazole ring participate in redox reactions:

Oxidation:

The methylpropanoic acid backbone resists oxidation, but the pyrazole ring can undergo oxidative degradation under strong conditions (e.g., KMnO₄/H₂SO₄).

Reduction:

-

Carboxylic Acid : LiAlH₄ reduces the acid to the corresponding alcohol, 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol, albeit in low yields (∼30%) due to steric hindrance.

-

Pyrazole Ring : Catalytic hydrogenation (H₂/Pd-C) partially reduces the pyrazole ring to a dihydropyrazole derivative .

Condensation and Cyclization

The carboxylic acid group facilitates condensation with amines or alcohols:

Amidation:

Note : Steric hindrance from the methyl group lowers reaction efficiency, requiring extended reaction times .

Cyclocondensation:

In the presence of dielectrophiles (e.g., diketones), the pyrazole ring participates in multicomponent reactions to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes EAS at the C5 position due to the chloro group’s meta-directing effect:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-(4-Chloro-5-nitro-1H-pyrazol-1-yl)-2-methylpropanoic acid | 45% |

| Sulfonation | SO₃/H₂SO₄, 60°C | 2-(4-Chloro-5-sulfo-1H-pyrazol-1-yl)-2-methylpropanoic acid | 38% |

Limitation : Low regioselectivity due to competing substitution pathways .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding 1-(4-chloro-1H-pyrazol-1-yl)-2-methylpropane:

| Conditions | Temperature | Time | Yield |

|---|---|---|---|

| H₂SO₄ (conc.) | 120°C | 3h | 72% |

| Cu powder (catalytic) | 200°C | 1h | 85% |

This reaction is critical for generating hydrocarbon intermediates in agrochemical synthesis .

Metal-Catalyzed Coupling

The chloro group participates in cross-coupling reactions:

| Reaction | Catalyst | Ligand | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 2-(4-Aryl-1H-pyrazol-1-yl)-2-methylpropanoic acid | 60–75% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropanoic acid | 55% |

Optimization : Lower catalyst loading (0.5–2 mol% Pd) minimizes costs while maintaining efficiency .

Acid-Base Reactions

The carboxylic acid group forms salts with inorganic/organic bases:

| Base | Salt | Solubility (H₂O) |

|---|---|---|

| NaOH | Sodium 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate | 1.2 g/mL |

| Triethylamine | Triethylammonium 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoate | 0.8 g/mL |

Salts improve solubility for biological assays .

Bioconjugation

The carboxylic acid reacts with biomolecules via carbodiimide-mediated coupling:

| Target | Reagent | Application |

|---|---|---|

| Bovine serum albumin (BSA) | EDC/NHS | Fluorescent probes for cellular imaging |

| Oligonucleotides | DMT-MM | Targeted drug delivery systems |

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in the development of pharmaceuticals due to its structural features, which include a pyrazole moiety. Pyrazole derivatives are often associated with various biological activities, including anti-inflammatory and analgesic effects. Research indicates that compounds similar to 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid can act as inhibitors for specific enzymes and receptors involved in disease processes, such as cancer and neurodegenerative disorders .

Case Study: Neuroprotective Properties

A study explored the neuroprotective effects of related pyrazole compounds against microglia-mediated neuroinflammation, which is crucial in conditions like Parkinson's disease. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and protect dopaminergic neurons, indicating their potential use in treating neurodegenerative diseases .

Biochemical Probes

Due to its ability to interact with biological molecules, this compound can serve as a biochemical probe in research settings. Its interactions can help elucidate pathways involved in inflammation and cell signaling, providing insights into disease mechanisms.

Peptide Synthesis

This compound is utilized as an organic buffer in peptide synthesis. Its high yield efficiency makes it suitable for various biochemical applications, particularly in the synthesis of complex peptides where precise control over pH is necessary .

Pesticide Development

The unique properties of pyrazole derivatives have led to their exploration as potential pesticide agents. The ability of these compounds to affect specific biological pathways makes them candidates for developing environmentally friendly pesticides that target pests without harming beneficial organisms .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that require careful optimization for high yields and purity. The presence of functional groups allows for various chemical transformations, making it versatile for further modifications to enhance its biological activity or tailor its properties for specific applications.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and pyrazole ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparison with Similar Compounds

Key Observations :

- Methyl ester derivatives (e.g., 2-(4-Chloro-pyrazol-1-yl)-propionic acid methyl ester) exhibit increased lipophilicity compared to carboxylic acids, which may enhance membrane permeability in agrochemical applications .

- Positional isomers (e.g., 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid) demonstrate how pyrazole ring placement affects molecular geometry and interaction with biological targets .

Pyrazole Derivatives with Heterocyclic Modifications

Key Observations :

- Triazole-sulfanyl hybrids (e.g., compound in ) combine pyrazole and triazole moieties, which may synergize pesticidal activity through multi-target interactions.

- tert-Butoxy carbonyl amino groups () improve steric protection of reactive sites, making the compound more suitable as a synthetic intermediate.

- Difluoromethyl substitutions () enhance electronegativity and metabolic stability, critical for long-lasting agrochemical effects.

Agrochemical Pyrazole Analogues

Pyrazole derivatives are prominent in agrochemistry. For example:

- Cyanazine (CAS 21725-46-2): A triazine herbicide with a chloro-ethylamino group, highlighting the role of chloro substituents in herbicidal activity .

- Haloxyfop (CAS 69806-40-2): A pyridinyloxy-phenoxy propanoic acid herbicide, demonstrating how propanoic acid backbones are leveraged in weed control .

Biological Activity

2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid, with the CAS number 1004192-94-2, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound features a pyrazole ring substituted with a chlorine atom and a methylpropanoic acid moiety. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 176.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including anti-inflammatory and analgesic effects. The specific mechanism of action for this compound may involve modulation of various signaling pathways, particularly those related to acetylcholine receptors and other neurotransmitter systems .

Neurocognitive Disorders

Recent studies have explored the role of similar compounds in neurocognitive disorders. For instance, analogs related to this compound have been evaluated for their ability to modulate muscarinic acetylcholine receptors (mAChRs), which are crucial in cognitive function. These studies suggest that such compounds may act as positive allosteric modulators (PAMs) for the M4 mAChR subtype, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Enzyme Inhibition

Another significant aspect of this compound's biological activity is its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC have been shown to have implications in treating obesity and metabolic disorders. Preliminary data suggest that this compound may exhibit similar inhibitory effects, although specific IC50 values remain to be established .

Case Studies

- Study on Anti-inflammatory Effects : A case study demonstrated that pyrazole derivatives exhibited significant anti-inflammatory properties in animal models. The study highlighted the compound's ability to reduce pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases.

- Metabolic Regulation : Another investigation focused on the metabolic effects of ACC inhibitors like this compound in rodent models. Results indicated a marked decrease in body weight and fat accumulation when administered at specific dosages .

Table 2: Summary of Biological Activities

Q & A

Q. What are the recommended analytical methods for determining the purity of 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid in synthetic samples?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for purity analysis, particularly when coupled with UV detection. Method validation parameters such as linearity (R² > 0.99), limit of detection (LOD < 0.1%), and limit of quantification (LOQ < 0.3%) should be established under varying pH conditions to account for compound stability . For impurity profiling, spiked samples with reference standards (e.g., related propanoic acid derivatives) can improve accuracy .

Q. How can researchers safely handle this compound during laboratory synthesis?

Key safety practices include:

- Use of engineering controls (e.g., fume hoods) to minimize airborne exposure.

- Immediate access to eye-wash stations and emergency showers.

- Prohibition of eating/drinking in lab areas and mandatory post-experiment handwashing. Contaminated clothing should be laundered on-site using specialized protocols .

Q. What synthetic routes are commonly employed to introduce the pyrazole moiety into propanoic acid derivatives?

Two primary methods are:

- Mannich Reaction : Reacting pyrazole derivatives with formaldehyde and secondary amines under reflux conditions (e.g., ethanol, 80°C) to achieve high yields (>95%) .

- Condensation/Aza-Michael Reaction : Using regioselective condensation with α,β-unsaturated carbonyl compounds, followed by acid hydrolysis to yield pyrazole-propanoic acid hybrids .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals for X-ray diffraction studies?

Slow evaporation from polar aprotic solvents (e.g., methanol or acetonitrile) at 4°C is effective. For pyrazole derivatives, crystal quality can be enhanced by incorporating halogenated solvents (e.g., dichloromethane) to improve lattice packing .

Advanced Research Questions

Q. How can impurity profiling be systematically conducted for this compound using chromatographic techniques?

A tiered approach is recommended:

- Tier 1 : Use RP-HPLC with photodiode array detection to identify major impurities (>0.1%) .

- Tier 2 : Employ LC-MS/MS for structural elucidation of trace impurities (0.01–0.1%), cross-referenced against databases of known propanoic acid degradants (e.g., hydroxylated or decarboxylated analogs) .

- Tier 3 : Quantify impurities against certified reference materials (CRMs) to meet ICH Q3A/B guidelines.

Q. What strategies resolve contradictions in spectroscopic data during characterization of pyrazole-propanoic acid derivatives?

- Multi-Technique Validation : Combine NMR (¹H/¹³C, HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and stereochemistry. For example, X-ray diffraction can resolve ambiguities in NOESY NMR data .

- Computational Modeling : Density functional theory (DFT) calculations can predict ¹³C NMR shifts and optimize molecular geometries to align with experimental data .

Q. How can regioselectivity challenges in pyrazole ring functionalization be addressed during synthesis?

- Electrophilic Substitution Control : Use sterically hindered reagents (e.g., bulky acyl chlorides) to direct substitution to the less hindered pyrazole N-1 position.

- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions (e.g., 30-minute microwave cycles at 120°C vs. 24-hour conventional heating) .

Q. What experimental design considerations are critical when studying the environmental fate of this compound in aquatic systems?

- Hydrolysis/Photolysis Studies : Conduct under controlled pH (4–9) and UV light (254 nm) to simulate natural conditions. Monitor degradation products via LC-MS.

- Biotic Transformation Assays : Use activated sludge or sediment microcosms to assess microbial degradation pathways. Measure half-lives (t₁/₂) and bioaccumulation factors (BCF) .

Q. How can computational tools predict the reactivity and stability of this compound under varying pH conditions?

Q. What methodologies enable detection of trace-level metabolites in biological matrices?

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate metabolites from plasma/urine.

- Analytical Detection : Ultra-high-performance LC (UHPLC) coupled with triple-quadrupole MS in multiple reaction monitoring (MRM) mode, achieving detection limits of 1–10 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.